molecular formula C6H10O4S B13027516 (3S)-1,1-dioxothiane-3-carboxylic acid

(3S)-1,1-dioxothiane-3-carboxylic acid

Cat. No.: B13027516
M. Wt: 178.21 g/mol
InChI Key: UGIYZUNKFKCETD-RXMQYKEDSA-N
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Description

(3S)-1,1-Dioxothiane-3-carboxylic acid is a sulfur-containing organic compound characterized by a six-membered ring structure with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1,1-dioxothiane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thioester with an oxidizing agent to form the dioxothiane ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3S)-1,1-Dioxothiane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) are used.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

(3S)-1,1-Dioxothiane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-1,1-dioxothiane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes that contain sulfur in their active sites. Its ability to form stable complexes with metal ions also plays a role in its biological activity. The exact pathways and targets are still under investigation, but its effects on cellular redox states and enzyme activities are of particular interest.

Comparison with Similar Compounds

    (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid: Another sulfur-containing compound with a similar ring structure.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Known for its biological activity and use in medicinal chemistry.

Uniqueness: (3S)-1,1-Dioxothiane-3-carboxylic acid is unique due to its specific ring structure and the presence of both a sulfone and a carboxylic acid group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C6H10O4S

Molecular Weight

178.21 g/mol

IUPAC Name

(3S)-1,1-dioxothiane-3-carboxylic acid

InChI

InChI=1S/C6H10O4S/c7-6(8)5-2-1-3-11(9,10)4-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1

InChI Key

UGIYZUNKFKCETD-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@H](CS(=O)(=O)C1)C(=O)O

Canonical SMILES

C1CC(CS(=O)(=O)C1)C(=O)O

Origin of Product

United States

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